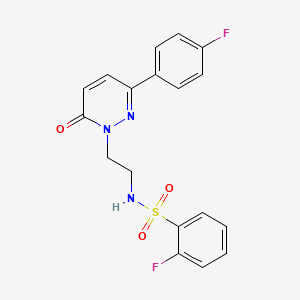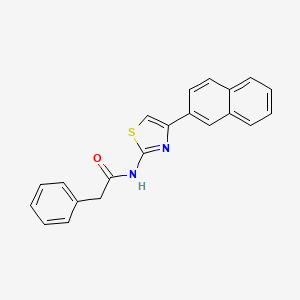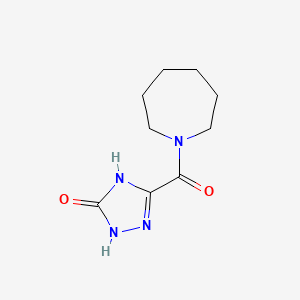
1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Conformational Analysis
A study by Shim et al. (2002) discusses the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor. This research, utilizing the AM1 molecular orbital method, delves into the conformational analysis around the pyrazole C3 substituent, providing insights into steric binding interactions with the receptor, which could be relevant for understanding the molecular interactions of 1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide (Shim et al., 2002).
Structure-Activity Relationships
The work of Lan et al. (1999) explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the structural requirements for receptor antagonistic activity, which might apply to the compound , particularly in relation to its pyrazole ring structure (Lan et al., 1999).
Antimicrobial Activity
El‐Emary, Al-muaikel, and Moustafa (2002) focus on the synthesis and antimicrobial activity of new heterocycles based on pyrazole, which is relevant for understanding the potential antimicrobial applications of the compound (El‐Emary et al., 2002).
Insecticidal Activity
A study by Ohno et al. (2010) on 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives reveals their insecticidal activity. This finding is particularly significant for considering potential pest control applications of related compounds (Ohno et al., 2010).
Selectivity and Multireceptor Profile
Canale et al. (2016) discuss the selectivity versus multireceptor profile of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines. This research might offer insights into the selectivity and receptor interaction profiles of similar compounds, including the one (Canale et al., 2016).
Novel Fused Heterobicycles Synthesis
Karthikeyan, Vijayakumar, and Sarveswari (2014) explore the synthesis of novel fused heterobicycles, a study that can provide valuable insights into the synthesis pathways and potential applications of similar compounds (Karthikeyan et al., 2014).
Anticancer Agents
Rehman et al. (2018) focus on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents. This research could be relevant for understanding the potential anticancer applications of the compound (Rehman et al., 2018).
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-9-2-13(3-10-22)16(23)19-7-11-21-8-4-14(20-21)15-12-17-5-6-18-15/h4-6,8,12-13H,2-3,7,9-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWIWAYSMTQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2984908.png)




![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)

![1-Cyclohexyl-3-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea](/img/structure/B2984923.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)

